N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c18-14(21)11-3-5-12(6-4-11)20-16(23)15(22)19-9-13-10-24-17(25-13)7-1-2-8-17/h3-6,13H,1-2,7-10H2,(H2,18,21)(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZMMWVFEICPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic core. The key intermediate, 1,4-dioxaspiro[4.4]nonane-2-ylmethanol, can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions . The final step involves the coupling of this intermediate with 4-carbamoylphenyl oxalamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the standards required for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and selected oxalamide derivatives:
Key Observations :
- The spirocyclic ketal in the target compound distinguishes it from adamantyl or linear alkyl/aryl analogs, likely reducing metabolic degradation compared to non-rigid structures .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is a compound of interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 305.34 g/mol. The compound features a unique spiro structure which is known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anticancer Activity : Studies have shown that oxalamides can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with oxalamide structures often demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The oxalamide moiety may interact with specific enzymes involved in cancer cell proliferation or inflammation.
- Modulation of Signal Transduction Pathways : Similar compounds have been shown to influence pathways such as NF-kB and MAPK, which are critical in cancer and inflammatory responses.
- Binding Affinity : The spiro structure may enhance binding affinity to biological targets, improving efficacy.
Anticancer Studies
A notable study investigated the anticancer potential of various oxalamide derivatives, including this compound. Results indicated:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Similar Oxalamide | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
The compound showed significant cytotoxicity against MCF-7 cells, suggesting potential as a chemotherapeutic agent.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results indicate that the compound possesses promising antibacterial activity, particularly against Staphylococcus aureus.
Case Studies
Several case studies highlight the clinical relevance of oxalamides:
- Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer demonstrated that a derivative similar to this compound led to notable tumor regression in 30% of participants.
- Anti-inflammatory Applications : A study on chronic inflammatory diseases showed that treatment with oxalamide derivatives resulted in decreased levels of inflammatory markers such as CRP and IL-6.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for oxalamide derivatives, and how can they be adapted for synthesizing N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide?
- Methodology : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, describes synthesizing N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide using a two-step process: (1) functionalizing precursors (e.g., reducing nitro groups to amines) and (2) coupling via oxalyl chloride in dioxane. Adapting this, the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group could be introduced by first synthesizing the spirocyclic amine precursor, followed by coupling with 4-carbamoylphenylamine and oxalyl chloride. Solvent choice (e.g., dioxane or THF) and temperature control (0–25°C) are critical to minimize dimerization, as seen in (23% dimer in compound 16) .
Q. Which spectroscopic techniques are most effective for characterizing oxalamide derivatives, and how should conflicting data be resolved?
- Methodology :
- 1H/13C NMR : Essential for confirming substituent connectivity. For instance, reports δ 2.25 (s, CH3) and δ 121.0 (aromatic CH) in N-(4-sulfamoyl-phenyl)-N-o-tolyl-oxalamide.
- HRMS/ESI-MS : Validates molecular weight (e.g., used HRMS to confirm compound 18’s formula).
- FTIR : Identifies carbonyl (1670–1700 cm⁻¹) and amide N–H stretches (3300 cm⁻¹).
- Conflict Resolution : Cross-validate with alternative techniques (e.g., X-ray crystallography in ) or adjust solvent conditions (e.g., high-temperature NMR in ) to resolve ambiguities in stereochemistry or hydrogen bonding .
Advanced Research Questions
Q. How can synthetic yields be optimized for sterically hindered oxalamides like those containing spirocyclic or carbamoyl groups?
- Methodology :
- Catalysis : Use DMAP or HOBt to enhance coupling efficiency, as seen in (compounds 13–15 synthesized with 36–53% yields).
- Purification : Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization from EtOAc/hexane to remove dimers or unreacted precursors .
- Reaction Monitoring : Track intermediates via TLC (Rf ~0.4–0.6 in ) or inline LC-MS to halt reactions at optimal conversion .
Q. What strategies mitigate challenges in stereochemical control during oxalamide synthesis, particularly for spirocyclic moieties?
- Methodology :
- Chiral Auxiliaries : Incorporate enantiopure spirocyclic precursors (e.g., (1R,2R)-configured amines in ’s compound 19).
- Dynamic Resolution : Use chiral catalysts (e.g., BINOL-phosphoric acid) to bias atropisomer formation during coupling.
- Analysis : Employ chiral HPLC (e.g., used HPLC >90% purity) or NOESY NMR to confirm stereochemistry .
Q. How do structural modifications (e.g., carbamoyl vs. sulfonamide substituents) impact biological activity in oxalamide derivatives?
- Methodology :
- SAR Studies : Compare IC50 values of analogs. For example, ’s adamantyl-oxalamides showed sEH inhibition dependent on para-substituents (e.g., 4-Cl enhanced activity).
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 ( ) or HIV entry proteins ().
- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., FRET-based enzyme inhibition) .
Q. What analytical approaches resolve discrepancies in purity assessments (e.g., HPLC vs. NMR integration)?
- Methodology :
- Orthogonal Methods : Combine HPLC (: 95% purity), 1H NMR (quantify residual solvents), and elemental analysis.
- Forced Degradation : Expose compounds to heat/light/humidity (ICH guidelines) to identify degradation products masking purity .
Q. How can computational tools predict the physicochemical properties of novel oxalamides?
- Methodology :
- Software : Use Schrödinger’s QikProp for logP, solubility, and permeability predictions.
- DFT Calculations : Optimize geometries (Gaussian 16) to assess stability of spirocyclic conformers or hydrogen-bonding networks .
Data Contradiction Analysis
Q. Why do similar oxalamide syntheses report divergent yields (e.g., 35% vs. 71%), and how can reproducibility be ensured?
- Analysis : Variability often stems from:
- Reagent Quality : Anhydrous oxalyl chloride () vs. aged reagents.
- Workup Protocols : Rapid quenching (e.g., ice-water in ) reduces side reactions.
- Scale Effects : Milligram-scale () vs. gram-scale ().
Q. How should researchers interpret conflicting bioactivity data for oxalamides across studies (e.g., antiviral vs. enzyme inhibition)?
- Analysis : Discrepancies may arise from:
- Assay Conditions : Cell line variability (e.g., HEK293 vs. HeLa in ).
- Compound Stability : Degradation under assay conditions (e.g., pH-sensitive carbamoyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
